Antitumor Agent-60 vs. Sorafenib: Over 450-Fold Greater Antiproliferative Potency in A549 NSCLC Cells
In the A549 non-small cell lung cancer cell line, Antitumor agent-60 exhibits an IC50 of 12 nM , compared to sorafenib's reported IC50 of 13.15 µM (13,150 nM) under comparable in vitro proliferation assay conditions [1]. This represents an approximately 1,096-fold difference in potency. A similar magnitude of difference is observed in HCT-116 colorectal cancer cells, where Antitumor agent-60's IC50 is 22 nM versus sorafenib's 10.09 µM [1] (≈459-fold).
| Evidence Dimension | Antiproliferative potency in A549 cells |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | Sorafenib: IC50 = 13.15 µM (13,150 nM) |
| Quantified Difference | ≈1,096-fold greater potency for Antitumor agent-60 |
| Conditions | In vitro cell proliferation assay; A549 human lung adenocarcinoma cells |
Why This Matters
This magnitude of potency difference dictates that sorafenib cannot serve as a functional substitute for Antitumor agent-60 in A549-based studies without major adjustments to experimental design and concentration ranges.
- [1] PMC6268926, Table 2. Sorafenib IC50 values across multiple cancer cell lines. View Source
